5-tert-Butyl-1,3,4-thiadiazol-2-amine

Beschreibung

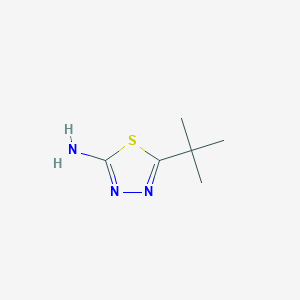

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-tert-butyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXDPEFCLDSXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068168 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39222-73-6 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39222-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buthidazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039222736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIDAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X53J1T94SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-tert-Butyl-1,3,4-thiadiazol-2-amine CAS number 39222-73-6 properties

CAS Number: 39222-73-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-tert-Butyl-1,3,4-thiadiazol-2-amine. The information is intended to support research and development activities in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] Its core structure consists of a five-membered 1,3,4-thiadiazole ring substituted with a tert-butyl group at the 5-position and an amine group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃S | [2] |

| Molecular Weight | 157.24 g/mol | [3] |

| Melting Point | 183-187 °C | [3] |

| Boiling Point (Predicted) | 272.3 ± 23.0 °C | [1] |

| Density (Predicted) | 1.170 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.99 ± 0.10 | [1] |

| InChI Key | ICXDPEFCLDSXLI-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)c1nnc(N)s1 | [3] |

Spectroscopic Data

-

Infrared (IR) Spectrum: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2]

-

Mass Spectrum: An electron ionization mass spectrum is also available from the NIST WebBook.[2]

Experimental Protocols

Synthesis of this compound

A general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles has been described in the patent literature. The following protocol is adapted from this general procedure for the specific synthesis of this compound.

Materials:

-

Pivalic acid (trimethylacetic acid)

-

Thiosemicarbazide

-

Sulfuric acid (H₂SO₄)

-

Polyphosphoric acid (PPA)

-

Water

-

Hydrocarbon solvent (e.g., toluene)

-

Base (e.g., sodium hydroxide solution)

Procedure:

-

Prepare a mineral acid medium by mixing sulfuric acid and polyphosphoric acid.

-

To the cooled acid mixture, add thiosemicarbazide and pivalic acid.

-

Heat the reaction mixture to facilitate cyclodehydration.

-

After the reaction is complete, quench the mixture with water.

-

Neutralize the solution with a suitable base.

-

Extract the product with a hydrocarbon solvent.

-

Isolate the product by evaporation of the solvent.

-

The crude product can be further purified by recrystallization.

Below is a DOT script for a diagram illustrating the synthesis workflow.

Caption: Synthesis of this compound.

Potential Antifungal Activity Screening

Derivatives of 2-amino-1,3,4-thiadiazole have shown promising antifungal activity. The proposed mechanism for some derivatives involves the disruption of cell wall biogenesis or the inhibition of ergosterol biosynthesis in fungi.[4][5] A general protocol for screening the antifungal activity of this compound is outlined below.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar/Broth)

-

Positive control (e.g., Fluconazole)

-

Negative control (solvent, e.g., DMSO)

-

Sterile microplates (96-well)

-

Spectrophotometer

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare serial dilutions of the compound in the fungal growth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the fungal strain.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration of the compound that visibly inhibits fungal growth. This can be done visually or by measuring the optical density using a spectrophotometer.

The following DOT script illustrates a potential antifungal mechanism.

Caption: Potential Antifungal Mechanisms of Action.

Corrosion Inhibition Evaluation

Thiadiazole derivatives are known to act as corrosion inhibitors for various metals and alloys. Their effectiveness is attributed to the presence of heteroatoms (N, S) which can coordinate with the metal surface, forming a protective film.

Materials:

-

Metal coupons (e.g., mild steel, copper)

-

Corrosive medium (e.g., 1M HCl solution)

-

This compound (inhibitor)

-

Potentiostat/Galvanostat for electrochemical measurements

Procedure (Potentiodynamic Polarization):

-

Prepare the corrosive solution with and without various concentrations of the inhibitor.

-

Immerse the prepared metal coupon (working electrode), a reference electrode (e.g., SCE), and a counter electrode (e.g., platinum) in the test solution.

-

Allow the system to stabilize by measuring the open circuit potential (OCP).

-

Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic to an anodic value relative to the OCP.

-

Record the resulting current density.

-

Analyze the polarization curves to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency.

The logical relationship of corrosion inhibition is depicted in the following diagram.

Caption: Mechanism of Corrosion Inhibition.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound.[3] It should be used in a well-ventilated area or a chemical fume hood.[4] Store in a tightly closed container in a dry and well-ventilated place.[6]

Disclaimer

This document is intended for informational purposes only and is not a substitute for professional scientific or medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and applications. All handling and experiments should be conducted in accordance with established laboratory safety practices.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-tert-butyl-1,3,4-thiadiazole 97 39222-73-6 [sigmaaldrich.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-butyl-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 5-tert-butyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines extensive characterization methodologies, and presents the expected analytical data in a structured format for ease of reference.

Introduction

This compound is a derivative of the 1,3,4-thiadiazole heterocyclic system, a scaffold known for its diverse pharmacological activities. The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, making this compound a valuable building block in the design of novel therapeutic agents. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of new chemical entities.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acid-catalyzed cyclization of pivalic acid (trimethylacetic acid) and thiosemicarbazide. This reaction involves the formation of an acylthiosemicarbazide intermediate, which subsequently undergoes dehydrative cyclization to form the thiadiazole ring.

A general reaction scheme is presented below:

Pivalic Acid + Thiosemicarbazide → this compound

Several dehydrating agents can be employed for this transformation, including polyphosphoric acid (PPA), concentrated sulfuric acid, or phosphorus pentachloride. The choice of reagent can influence reaction conditions and yield.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)

This protocol is based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

-

Pivalic acid

-

Thiosemicarbazide

-

Polyphosphoric acid (PPA)

-

Water

-

Ammonium hydroxide solution (concentrated)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).

-

Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask.

-

Heat the reaction mixture with stirring to 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a beaker of ice-water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

5-tert-Butyl-1,3,4-thiadiazol-2-amine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 5-tert-butyl-1,3,4-thiadiazol-2-amine, including its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and spectroscopic characterization. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring. This core structure is substituted with a tert-butyl group at position 5 and an amino group at position 2.

-

Synonyms: 2-Amino-5-tert-butyl-1,3,4-thiadiazole, 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-amine.[1][2]

-

Chemical Structure:

Physicochemical and Spectroscopic Data

The key identifying properties and spectroscopic data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃S | [1][3] |

| Molecular Weight | 157.24 g/mol | [3] |

| CAS Number | 39222-73-6 | [1][2][3] |

| Melting Point | 183-187 °C | [3] |

| Appearance | Solid | |

| InChI Key | ICXDPEFCLDSXLI-UHFFFAOYSA-N | [1] |

Table 2: General Spectroscopic Data

| Technique | Characteristic Features | Reference |

| FT-IR (KBr, cm⁻¹) | Primary amine (N-H) stretching: 3072-3400; C=N stretching (thiadiazole ring): 1590–1636; C-S-C stretching (thiadiazole moiety): 812-854. A gas-phase IR spectrum is available from the NIST WebBook. | [1][2][4] |

| ¹H-NMR (DMSO-d₆) | Expected signals include a singlet for the nine protons of the tert-butyl group and a broad singlet for the two protons of the primary amine group. | |

| ¹³C-NMR | Expected signals for the carbons of the tert-butyl group and the two distinct carbons of the thiadiazole ring. The C=N carbon signal is typically observed between 148-169 ppm in similar structures. | [1][2] |

| Mass Spectrometry | Molecular Weight: 157.24. | [3] |

Experimental Protocols: Synthesis

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is commonly achieved through the cyclodehydration of a carboxylic acid and thiosemicarbazide. A specific method for preparing this compound involves the reaction of pivalic acid with thiosemicarbazide.[5]

Protocol: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole [5]

-

Reactants:

-

Pivalic acid (1 mole equivalent)

-

Thiosemicarbazide (1 mole equivalent)

-

-

Reagents and Solvents:

-

Polyphosphoric acid (PPA)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Toluene

-

Ammonium hydroxide (for neutralization)

-

-

Procedure:

-

A mineral acid medium is prepared consisting of 15 to 35 percent sulfuric acid and 65 to 85 percent polyphosphoric acid. For example, a mixture of 270 g of PPA and 90 g of sulfuric acid is cooled to 10°C.

-

While maintaining the temperature between 10°C and 20°C, thiosemicarbazide is added, followed by the addition of pivalic acid.

-

After the addition is complete, cooling is discontinued, allowing the exothermic reaction to raise the temperature.

-

The reaction mixture is maintained at a temperature between 100°C and 120°C (e.g., approximately 105°C) for about 3 hours to complete the cyclodehydration.

-

After completion, water and toluene are added to the reaction mixture.

-

The mixture is neutralized to pH 7.0 with ammonium hydroxide.

-

The warm layers are separated, and the toluene solution is dried via azeotropic distillation.

-

The toluene is evaporated in vacuo to yield the final product, 2-amino-5-tert-butyl-1,3,4-thiadiazole.

-

Diagrams and Workflows

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

The 1,3,4-thiadiazole scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[6] this compound serves as a valuable building block for the synthesis of more complex molecules and as a subject of study for applications such as corrosion inhibition.[3]

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-tert-butyl-1,3,4-thiadiazole 97 39222-73-6 [sigmaaldrich.com]

- 4. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]

- 5. CA1039290A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

Spectroscopic and Structural Elucidation of 5-tert-butyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-tert-butyl-1,3,4-thiadiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the structural and analytical characteristics of this molecule. The guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Compound Overview

Compound Name: this compound Molecular Formula: C₆H₁₁N₃S Molecular Weight: 157.24 g/mol [1] CAS Number: 39222-73-6[1][2] Melting Point: 183-187 °C[1]

The structure of this compound, characterized by a central five-membered thiadiazole ring substituted with a tert-butyl group and an amine group, makes it a compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active molecules.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 2H | NH₂ |

| ~1.3-1.5 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C2 (Thiadiazole ring) |

| ~160 | C5 (Thiadiazole ring) |

| ~35 | Quaternary Carbon of tert-butyl |

| ~30 | Methyl Carbons of tert-butyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key expected absorption bands are detailed below.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (asymmetric and symmetric) |

| 2960-2870 | Strong | C-H stretch (tert-butyl) |

| 1640-1600 | Medium | N-H bend |

| ~1550 | Medium | C=N stretch (thiadiazole ring) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization mass spectrum is available for this compound through the NIST WebBook.[2]

Mass Spectral Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 142 | High | [M - CH₃]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization (Electron Ionization - EI):

-

Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure with key NMR assignments.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2-Amino-5-tert-butyl-1,3,4-thiadiazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-amino-5-tert-butyl-1,3,4-thiadiazole. This heterocyclic compound serves as a crucial intermediate in the synthesis of various biologically active molecules, most notably the herbicide tebuthiuron. This document details its known characteristics, experimental protocols for its synthesis and analysis, and explores its mechanism of action in biological systems.

Core Physical and Chemical Properties

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a white to pale yellow crystalline solid.[1][2] The core structure consists of a five-membered 1,3,4-thiadiazole ring substituted with an amino group at the 2-position and a tert-butyl group at the 5-position. The presence of the tert-butyl group enhances its stability and solubility in certain solvents.[3]

Table 1: Physical and Chemical Properties of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁N₃S | [1] |

| Molecular Weight | 157.24 g/mol | |

| Melting Point | 183-187 °C | |

| Boiling Point | 272.3 ± 23.0 °C (Predicted) | [4] |

| pKa | 3.99 ± 0.10 (Predicted) | [4] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Solubility | Soluble in Methanol | [4] |

| CAS Number | 39222-73-6 | [1] |

Spectroscopic Data

The structural identity of 2-amino-5-tert-butyl-1,3,4-thiadiazole is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-5-tert-butyl-1,3,4-thiadiazole is available in the NIST/EPA Gas-Phase Infrared Database.[1][5]

Mass Spectrometry: Mass spectral data (electron ionization) for this compound is also available, providing further confirmation of its molecular weight and fragmentation pattern.[1][5]

Experimental Protocols

Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole

Reaction Scheme:

Caption: General synthesis of 2-amino-5-tert-butyl-1,3,4-thiadiazole.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiosemicarbazide and a stoichiometric amount of pivalic acid (trimethylacetic acid).

-

Addition of Catalyst: Add polyphosphoric acid (PPA) to the reaction mixture. PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.[6]

-

Heating: Heat the reaction mixture with stirring to a temperature between 100-120°C for approximately 1.5 to 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).[6]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a beaker of cold water.

-

Neutralization and Precipitation: The aqueous mixture is then neutralized with a base, such as ammonium hydroxide or sodium carbonate solution, until the pH is approximately 8. This will precipitate the crude product.[7]

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized 2-amino-5-tert-butyl-1,3,4-thiadiazole.

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.

-

Elemental Analysis: Provides the percentage composition of elements, which should correspond to the molecular formula C₆H₁₁N₃S.

Biological Activity and Signaling Pathways

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a precursor to the herbicide tebuthiuron, which is known for its broad-spectrum activity against woody and herbaceous plants.[2][9][10] The primary mechanism of action of tebuthiuron is the inhibition of photosynthesis.[2][9][10]

Inhibition of Photosynthesis

Tebuthiuron is absorbed by the plant roots and translocated to the leaves, where it disrupts the photosynthetic process at Photosystem II (PSII).[2][9][10] Specifically, it inhibits the electron transport chain, thereby preventing the plant from converting light energy into chemical energy.[3][9] This leads to a cascade of events, including the cessation of growth, defoliation, and eventual plant death.[10]

Caption: Mechanism of action of Tebuthiuron.

Fungicidal and Other Activities

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad range of biological activities, including fungicidal, antibacterial, and antiviral properties.[11][12][13][14] The specific mechanisms of action for these activities are varied and depend on the particular derivative. For some fungicidal derivatives, the proposed mechanism involves the disruption of cell wall biosynthesis and blockage of nutrient transport, leading to cell senescence and death.[12]

Applications

The primary application of 2-amino-5-tert-butyl-1,3,4-thiadiazole is as a key intermediate in the synthesis of the herbicide tebuthiuron.[4] It is also used in the preparation of other chemical compounds and has been investigated as a corrosion inhibitor for brass in seawater. Its derivatives are a subject of research in medicinal chemistry for the development of new therapeutic agents.[3]

Conclusion

2-Amino-5-tert-butyl-1,3,4-thiadiazole is a versatile heterocyclic compound with significant industrial and research applications. Its physical and chemical properties are well-characterized, and while specific experimental protocols for its synthesis are not abundant in public literature, established methods for similar compounds provide a reliable pathway for its preparation. The biological significance of this compound is highlighted by its role as a precursor to the potent herbicide tebuthiuron, whose mechanism of action via the inhibition of photosynthesis is well-understood. Further research into the derivatives of 2-amino-5-tert-butyl-1,3,4-thiadiazole may lead to the development of new pharmaceuticals and agrochemicals.

References

- 1. Tebuthiuron | C9H16N4OS | CID 5383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tebuthiuron - Wikipedia [en.wikipedia.org]

- 3. titanag.com.au [titanag.com.au]

- 4. sphinxsai.com [sphinxsai.com]

- 5. 2-Amino-5-tert-butyl-1,3,4-thiadiazole [webbook.nist.gov]

- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 8. connectjournals.com [connectjournals.com]

- 9. solutionsstores.com [solutionsstores.com]

- 10. specialistsales.com.au [specialistsales.com.au]

- 11. connectjournals.com [connectjournals.com]

- 12. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, allowing its derivatives to interact with a wide array of biological targets.[1][2] This structural feature, coupled with the mesoionic character of the ring that facilitates crossing cellular membranes, has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] This technical guide provides an in-depth overview of the biological activities of 1,3,4-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanisms of action are multifaceted and include the inhibition of crucial enzymes, disruption of signaling pathways, and induction of apoptosis.[1][2]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | [4] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | [4] |

| Honokiol derivative 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, and HepG2 | 1.62–4.61 | [2] |

| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [2] |

| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [2] |

| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03–37.56 | [2] |

| Pyridine derivative 18a-h | Hep-G2 (Hepatocellular) | 2.03–37.56 | [2] |

| Bromophenyl substituted derivative 29i | MCF-7 (Breast) | 1.45 | [2] |

| Bromophenyl substituted derivative 29i | SK-BR-3 (Breast) | 0.77 | [2] |

| EGFR inhibitor 32a | HePG-2 (Hepatocellular) | 3.31 | [2] |

| EGFR inhibitor 32d | MCF-7 (Breast) | 9.31 | [2] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [5] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [5] |

| Imidazo[2,1-b]-1,3,4-thiadiazole derivative 8 | A549 (Non-Small Cell Lung) | 2.58 | [6] |

| 1,3-disubstituted thiourea derivative 10d | A549 (Non-Small Cell Lung) | 4.34 | [6] |

Signaling Pathways in Cancer

1,3,4-Thiadiazole derivatives have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1]

Antimicrobial Activity

Derivatives of 1,3,4-thiadiazole exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The presence of the thiadiazole ring is crucial for this activity, and substitutions at the C2 and C5 positions can significantly modulate the potency and spectrum.

Quantitative Data: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives, presented as the diameter of the zone of inhibition and Minimum Inhibitory Concentration (MIC).

Zone of Inhibition (mm)

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |

| Compound 9b | - | - | Aspergillus fumigatus | - | [9] |

| Geotrichum candidum | - | - | [9] | ||

| Compound 8j | Pseudomonas aeruginosa | - | - | - | [8] |

| Compound 8a | Pseudomonas aeruginosa | - | - | - | [8] |

| Compound 14a | Bacillus polymyxa | - | - | - | [8] |

| Compound 21b | Vibrio harveyi | - | - | - | [8] |

Minimum Inhibitory Concentration (MIC) (µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 9b | - | - | Aspergillus fumigatus | 0.9 | [9] |

| - | - | Geotrichum candidum | 0.08 | [9] | |

| Compound 8j | Pseudomonas aeruginosa | 12.5 | - | - | [8] |

| Compound 8a | Pseudomonas aeruginosa | 12.5 | - | - | [8] |

| Compound 14a | Bacillus polymyxa | 2.5 | - | - | [8] |

| Compound 21b | Vibrio harveyi | 31.3 | - | - | [8] |

| Compound 37 | Bacillus subtilis | 1000 | - | - | [8] |

| Compound 38 | Bacillus subtilis | 1000 | - | - | [8] |

| Compound 38 | Escherichia coli | 1000 | - | - | [8] |

Anti-inflammatory Activity

Several 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties, comparable to or even exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models.[10][11]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected 1,3,4-thiadiazole derivatives, presented as the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model.

| Compound/Derivative | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference |

| Compound 6f | 150 | 3 | 56 | [10] |

| Indomethacin (Standard) | 10 | 3 | 56 | [10] |

| Compound with -NO2, -F group | - | 3 | 74.82 | [11] |

| Compound with -NO2, -F group | - | 5 | 80.32 | [11] |

| Indomethacin (Standard) | - | 3 | 74.82 | [11] |

| Indomethacin (Standard) | - | 5 | 80.32 | [11] |

| Azetidin-2-one derivative | 50 | - | 41.23 | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value using a dose-response curve.

References

- 1. bepls.com [bepls.com]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. hereditybio.in [hereditybio.in]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. thaiscience.info [thaiscience.info]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. bds.berkeley.edu [bds.berkeley.edu]

A Comprehensive Technical Guide to the Potential Applications of Substituted 1,3,4-Thiadiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, substituted 1,3,4-thiadiazol-2-amines have garnered significant attention due to their broad therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this promising class of compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their interaction with biological targets.[1][2]

Synthesis of Substituted 1,3,4-Thiadiazol-2-amines

The synthesis of 5-substituted-1,3,4-thiadiazol-2-amines is most commonly achieved through the cyclization of thiosemicarbazones. A general and efficient method involves the reaction of an appropriate aromatic carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.

General Synthetic Workflow

The synthetic pathway typically involves two main steps: the formation of a thiosemicarbazone intermediate, followed by its oxidative cyclization to yield the 1,3,4-thiadiazole ring.

Caption: General workflow for the synthesis of substituted 1,3,4-thiadiazol-2-amines.

Experimental Protocols

Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine[3][4][5]

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Concentrated sulfuric acid

-

Methanol

-

Ice-water mixture

Procedure:

-

A mixture of benzoic acid (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in 50 mL of methanol by heating.

-

The reaction mixture is refluxed for 8-10 hours.

-

The resulting solution is then cooled and poured into an ice-water mixture.

-

The precipitated solid, 4-benzoyl thiosemicarbazide, is filtered, dried, and recrystallized from rectified spirit.

-

The synthesized 4-benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.

-

The mixture is heated to 60-70°C for 5 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The resulting solid is filtered, washed with water, and recrystallized from an ethanol-water mixture to yield 5-phenyl-1,3,4-thiadiazol-2-amine.

Characterization: The structure of the synthesized compound is confirmed by IR, NMR, and mass spectral analysis.

Anticancer Applications

Substituted 1,3,4-thiadiazol-2-amines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.

Signaling Pathways in Anticancer Activity

1. EGFR/HER2 Signaling Pathway: Several 1,3,4-thiadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.[5][6][7] These receptors are often overexpressed in various cancers and their inhibition can lead to decreased cell proliferation and survival.

Caption: Inhibition of EGFR/HER2 signaling by 1,3,4-thiadiazol-2-amine derivatives.

2. Apoptosis Induction: Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[8][9][10][11][12][13] This is often achieved through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of caspases.

Caption: Induction of apoptosis by 1,3,4-thiadiazol-2-amine derivatives via the intrinsic pathway.

Quantitative Anticancer Activity Data

The anticancer efficacy of various substituted 1,3,4-thiadiazol-2-amines has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-Fluorophenyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |

| 2 | 4-Nitrophenyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |

| 3 | 4-Tolyl | MDA-MB-231 (Breast) | > Cisplatin | [14] |

| 4 | 4-tert-Butylphenyl | MDA (Breast) | 9 | [14] |

| 5 | 2-(Benzenesulfonylmethyl)phenyl | LoVo (Colon) | 2.44 | [15] |

| 6 | 2-(Benzenesulfonylmethyl)phenyl | MCF-7 (Breast) | 23.29 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity[19][20][21][22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted 1,3,4-thiadiazol-2-amine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Applications

Substituted 1,3,4-thiadiazol-2-amines have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

Quantitative Antimicrobial Activity Data

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 7 | 4-Fluorophenyl | S. aureus | 20-28 | |

| 8 | 4-Chlorophenyl | S. aureus | 20-28 | |

| 9 | 4-Hydroxyphenyl | A. niger | 32-42 | |

| 10 | 4-Methoxyphenyl | C. albicans | 32-42 |

Experimental Protocol: Agar Disk Diffusion Method[24][25][26][27][28]

Principle: This method tests the susceptibility of bacteria to antibiotics. A bacterial inoculum is uniformly spread on an agar plate, and paper disks impregnated with the test compounds are placed on the surface. The compounds diffuse into the agar, and if they are effective against the bacteria, a clear zone of inhibition will appear around the disk.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Test compounds

-

Standard antibiotic disks (e.g., Ciprofloxacin)

-

Sterile filter paper disks

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

-

Disk Application: Aseptically place sterile filter paper disks impregnated with known concentrations of the test compounds onto the inoculated agar surface. Also, place a standard antibiotic disk as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is related to the susceptibility of the microorganism to the compound.

Anti-inflammatory Applications

Certain substituted 1,3,4-thiadiazol-2-amines have also been investigated for their anti-inflammatory properties.[16][17][18][19][20]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity can be assessed in vivo using models like the carrageenan-induced paw edema test in rats. The percentage of edema inhibition is a measure of the anti-inflammatory effect.

| Compound ID | 5-Substituent | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| 11 | 2-Mercaptophenyl | 100 | 56 | [18] |

| 12 | 4-Methoxyphenyl | 100 | 44 | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[34][35][36][37][38]

Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema and the percentage of inhibition of edema for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

Substituted 1,3,4-thiadiazol-2-amines represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications, coupled with well-established synthetic routes, makes them attractive candidates for further investigation and drug development. The structure-activity relationship studies of these compounds are crucial for designing more potent and selective derivatives with improved pharmacological profiles.[14][16][21] This guide provides a foundational understanding for researchers and scientists to explore the full potential of this important class of heterocyclic compounds.

References

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

- 16. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. thaiscience.info [thaiscience.info]

- 19. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

5-tert-Butyl-1,3,4-thiadiazol-2-amine mechanism of action in biological systems

An In-depth Technical Guide on the Potential Mechanism of Action of 5-tert-Butyl-1,3,4-thiadiazol-2-amine in Biological Systems

Disclaimer: This technical guide provides a comprehensive overview of the potential mechanisms of action of this compound based on the well-documented biological activities of the broader class of 5-substituted-2-amino-1,3,4-thiadiazole derivatives. It is important to note that specific experimental data on the biological activities and mechanism of action of this compound are limited in the current scientific literature. Therefore, this guide draws inferences from studies on structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This versatile core structure is present in a number of clinically approved drugs and is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The biological activity of 1,3,4-thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which contributes to its in vivo stability. The mesoionic character of the 1,3,4-thiadiazole ring is another key feature, allowing these compounds to readily cross cellular membranes and interact with various biological targets.

The biological profile of 1,3,4-thiadiazole derivatives can be significantly modulated by the nature of the substituents at the C2 and C5 positions. This guide focuses on the potential mechanisms of action of this compound, a derivative with a bulky, lipophilic tert-butyl group at the C5 position and an amino group at the C2 position.

Potential Anticancer Mechanisms of Action

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action.

Enzyme Inhibition

2.1.1. Kinase Inhibition Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of this scaffold have been shown to inhibit Abl tyrosine kinase and Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.

Caption: General Kinase Inhibition Pathway by 1,3,4-Thiadiazole Derivatives.

2.1.2. Carbonic Anhydrase Inhibition The 2-amino-1,3,4-thiadiazole scaffold is a known pharmacophore for carbonic anhydrase (CA) inhibitors. CAs are enzymes involved in pH regulation, and their inhibition can lead to an acidic tumor microenvironment, which is unfavorable for cancer cell growth and proliferation.

Induction of Apoptosis

Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can occur through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Simplified Apoptotic Pathway Induced by 1,3,4-Thiadiazole Derivatives.

Interference with DNA Replication

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity suggests that these compounds may interfere with DNA replication processes, thereby inhibiting the proliferation of rapidly dividing cancer cells.

Structure-Activity Relationship (SAR) and the Potential Role of the 5-tert-Butyl Group

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the substituent at the 5-position. Aromatic and heteroaromatic substitutions at this position have been extensively studied and are often associated with potent anticancer activity.

-

Lipophilicity: The tert-butyl group significantly increases the lipophilicity of the molecule. This property can enhance the compound's ability to cross cell membranes and may influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. Increased lipophilicity has been correlated with enhanced antiproliferative activity in some series of 1,3,4-oxadiazole derivatives, a related heterocyclic system.

-

Steric Hindrance: The bulkiness of the tert-butyl group can influence how the molecule fits into the binding pocket of a target protein. This steric hindrance can either enhance or diminish the binding affinity depending on the specific topology of the active site.

-

Target Specificity: The nature of the substituent at the 5-position can direct the molecule to different biological targets. While many 5-aryl derivatives target kinases, the presence of a bulky alkyl group might favor interaction with other enzymes or proteins.

Quantitative Data for 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

To provide a comparative context for the potential activity of this compound, the following table summarizes the cytotoxic activities of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives against different cancer cell lines, as reported in the literature.

| Compound/Derivative Class | 5-Substituent | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Quinoline-Thiadiazole Hybrids | Varies (Aryl) | MCF-7 (Breast) | 3.31 - 9.31 µM | |

| Honokiol-Thiadiazole Hybrids | Varies (Aryl) | A549 (Lung), MDA-MB-231 (Breast) | 1.62 - 10.21 µM | |

| Phenyl-substituted derivatives | 4-Fluorophenyl | MCF-7 (Breast) | 3.85 µM | |

| Phenyl-substituted derivatives | 4-Nitrophenyl, 4-Tolyl | MDA-MB-231 (Breast) | Higher than cisplatin | |

| Phenylamino-substituted derivatives | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 µM | |

| Phenylamino-substituted derivatives | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 µM |

Representative Experimental Protocols

The following are generalized protocols for common assays used to evaluate the biological activity of 1,3,4-thiadiazole derivatives, based on methodologies described in the scientific literature.

MTT Cytotoxicity Assay

This assay is widely used to assess the antiproliferative effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

Kinase Inhibition Assay

Various assay formats can be used to measure the inhibition of a specific kinase by a compound.

Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.

Protocol (Generic ELISA-based):

-

Plate Coating: A 96-well plate is coated with a substrate specific to the kinase of interest.

-

Inhibition Reaction: The kinase, ATP, and the test compound at various concentrations are added to the wells. The plate is incubated to allow the phosphorylation reaction to occur.

-

Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Signal Generation: A substrate for the HRP enzyme is added, which generates a colorimetric signal.

-

Measurement and Analysis: The absorbance is read, and the percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold is a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The biological activity of these compounds is diverse and can be fine-tuned through substitution at the C5 position. While the specific mechanism of action of this compound remains to be elucidated through dedicated experimental studies, it is plausible that it shares some of the anticancer mechanisms observed for its structural analogues, such as enzyme inhibition and induction of apoptosis. The presence of the bulky, lipophilic tert-butyl group is likely to have a significant impact on its pharmacokinetic properties and target interactions. Further research is warranted to fully characterize the biological profile of this specific compound and to explore its potential as a therapeutic agent.

The 1,3,4-Thiadiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile biological activities, coupled with favorable physicochemical properties, have established it as a critical structural component in a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole core, focusing on its synthesis, diverse pharmacological applications, and the underlying mechanisms of action.

Synthesis of the 1,3,4-Thiadiazole Scaffold

The synthetic versatility of the 1,3,4-thiadiazole ring allows for the creation of a diverse library of derivatives. A common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones. This approach is widely utilized due to the ready availability of starting materials and generally good yields.[3][4] Another prevalent synthetic route is the intramolecular oxidative cyclization of thiosemicarbazide with various carboxylic acids or their derivatives.[5][6]

General Experimental Protocol for the Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole

This protocol describes a common method for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles from an aryl carboxylic acid and thiosemicarbazide.

Materials:

-

Aryl carboxylic acid (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (catalyst)

-

Appropriate solvent (e.g., ethanol, dioxane)

-

Ice-cold water

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

A mixture of the aryl carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared in an appropriate solvent.

-

The reaction mixture is cooled in an ice bath, and the catalyst (e.g., phosphorus oxychloride or a few drops of concentrated sulfuric acid) is added dropwise with constant stirring.

-

The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and then neutralized with a sodium bicarbonate solution.

-

The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents.[1][7][8] Derivatives of this heterocycle have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines, including those of the breast, colon, and lung.[7][9] The anticancer efficacy is often attributed to the ability of these compounds to interfere with critical cellular processes in cancer cells.[7]

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | A549 (Lung) | 1.62 ± 0.19 | [7] |

| 8a | HCT116 (Colon) | 2.54 ± 0.28 | [7] |

| 8a | MDA-MB-231 (Breast) | 4.61 ± 0.51 | [7] |

| 2g | LoVo (Colon) | 2.44 | [1] |

| 2g | MCF-7 (Breast) | 23.29 | [1] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [10] |

| Compound 2 | K562 (Leukemia) | 7.4 | [2] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12][13]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

1,3,4-Thiadiazole test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the 1,3,4-thiadiazole compounds and incubated for a further 48-72 hours.

-

Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16][17] The presence of the thiadiazole ring is often associated with the ability to inhibit microbial growth through various mechanisms.[15]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 9b | Aspergillus fumigatus | 0.9 | [14] |

| 9b | Geotrichum candidum | 0.08 | [14] |

| 9b | Staphylococcus aureus | 1.95 | [14] |

| 4c | Bacillus subtilis | 0.12 | [14] |

| 9a | Bacillus subtilis | 0.12 | [14] |

| 14a | Bacillus polymyxa | 2.5 | [15] |

| 9d-f | Staphylococcus aureus | 25 | [17] |

| 9d-f | Escherichia coli | 25 | [17] |

| 9d-f | Aspergillus niger | 25 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

1,3,4-Thiadiazole test compounds

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Inoculum of the microorganism

Procedure:

-

Serial dilutions of the 1,3,4-thiadiazole compounds are prepared in the appropriate broth in a 96-well plate.

-

Each well is then inoculated with a standardized suspension of the microorganism.

-

The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 1,3,4-thiadiazole derivatives are often linked to their ability to modulate specific cellular signaling pathways that are dysregulated in disease.[7][18][19]

Inhibition of the PI3K/Akt/mTOR Pathway

One of the key mechanisms underlying the anticancer activity of some 1,3,4-thiadiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[7][18][19] This pathway is crucial for cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[7]

Caption: PI3K/Akt/mTOR pathway inhibition by 1,3,4-thiadiazole derivatives.

EGFR Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) is another important target for anticancer drug development. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Some 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[20][21][22]

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA)

-

ATP

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

1,3,4-Thiadiazole test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

The EGFR kinase is pre-incubated with various concentrations of the 1,3,4-thiadiazole compound in a 384-well plate for a defined period (e.g., 30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

-

The luminescence or fluorescence is read using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives.

Caption: General workflow for 1,3,4-thiadiazole drug discovery.

Conclusion